N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride is a chemical compound that belongs to the class of substituted amines. Its structure includes a cyclopentanamine core linked to a 2-methylquinoline moiety, which suggests potential biological activity. This compound may be of interest in medicinal chemistry due to its unique structural features and possible therapeutic applications.
The compound can be synthesized through various organic chemistry methods, which may involve the reaction of cyclopentanamine derivatives with quinoline-based precursors. The specific synthetic routes can vary, and detailed methodologies are often documented in scientific literature and patents.
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride is classified as an organic compound with potential pharmacological properties. Its classification may extend to categories such as psychoactive substances or compounds with neuropharmacological effects, depending on its biological activity and mechanism of action.
The synthesis of N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents and conditions, including:
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride has a complex molecular structure characterized by:
The molecular formula can be represented as CHClN, indicating the presence of two hydrochloride groups. The molecular weight is approximately 260.16 g/mol.
The compound may participate in various chemical reactions typical for amines and quinolines, including:
Understanding these reactions requires knowledge of reaction mechanisms, including:
The mechanism of action for N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride would depend on its pharmacological targets. Potential mechanisms could involve:
Experimental studies would be necessary to elucidate the exact mechanism, including binding affinity studies and functional assays.
The physical properties of N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride include:
Chemical properties include:
Relevant data would typically be gathered from experimental characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride may find applications in several scientific fields:
This compound's unique structural features suggest it could serve as a valuable tool in drug discovery and development processes aimed at treating various diseases.
The synthesis of N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride (CAS: 1269151-13-4) relies on strategic functionalization of the quinoline core. A convergent approach involves: 1. Quinoline Scaffold Construction: 2-Methylquinoline-4-carbaldehyde is synthesized via Doebner condensation of aniline derivatives, benzaldehyde, and pyruvic acid, followed by regioselective methylation [1] [9]. Alternative routes employ catalytic aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines using cobalt oxide or titanium dioxide photocatalysts for enhanced sustainability [1]. 2. Reductive Amination: The aldehyde undergoes nucleophilic addition with cyclopentylamine under reducing conditions (NaBH₃CN or catalytic hydrogenation). The dihydrochloride salt forms via HCl treatment in polar solvents [3].
Table 1: Key Intermediates in Quinoline Amine Synthesis
Intermediate | Function | Synthetic Method |
---|---|---|
2-Methylquinoline-4-carbaldehyde | Electrophilic core | Doebner condensation |
N-(Quinolinylmethyl)imine | Transient Schiff base | Aldehyde + primary amine |
Cyclopentylamine | Nucleophile | Commercial or ring hydrogenation |
Challenges include controlling regioselectivity during quinoline methylation and minimizing over-alkylation during reductive amination. Recent advances employ flow chemistry for the imine formation step, achieving >90% conversion at ambient temperature [1] [9].
Cyclopentylamine’s secondary amine group necessitates protection/deprotection strategies during quinoline coupling: - Protection: N-Boc-cyclopentylamine prevents unwanted side reactions during quinoline alkylation. Deprotection with TFA regenerates the free amine before salt formation [5]. - Direct Catalytic Coupling: Pd-catalyzed C–N cross-coupling between 4-(bromomethyl)-2-methylquinoline and cyclopentylamine achieves 78% yield using BrettPhos precatalyst. This avoids protection but requires anhydrous conditions [7].
Catalytic dehydrogenation methods are pivotal for tetrahydroquinoline aromatization. Cobalt(II) salophen complexes enable quinoline formation under ambient air, while phenalenyl-based photocatalysts use O₂ as a green oxidant, achieving 89–93% yields [1].
Table 2: Catalytic Systems for Quinoline Synthesis
Catalyst | Reaction Type | Yield Range | Conditions |
---|---|---|---|
Co(salophen)/o-Quinone | Aerobic dehydrogenation | 85–93% | RT, ambient air |
Phenalenyl photocatalyst | Oxidative dehydrogenation | 89–91% | Visible light, O₂ |
TiO₂ photocatalyst | Visible-light mediation | 75–82% | O₂, room temperature |
Grignard reagents (RMgX) enable C–C bond formation critical for quinoline precursors: - Quinoline Nucleophile: 2-Methyl-4-quinolylmagnesium bromide attacks electrophiles (e.g., N-Boc-cyclopentanone), followed by acid-mediated deprotection and reduction to the amine [4] [10]. - Anhydrous Protocols: Ether or THF solvents are rigorously dried over molecular sieves. Side reactions include: - Hydrolysis: RMgX + H₂O → RH (reduces yield by 15–30% if traces of water present). - Wurtz Coupling: 2RMgX + 2RX → R–R (controlled via slow halide addition and temperature maintenance at –10°C) [4].
Iron catalysis expands functional group tolerance: Fe-catalyzed cross-coupling of heteroaromatic tosylates with alkyl Grignard reagents achieves full conversion in minutes at low temperatures, enabling late-stage quinoline functionalization [1].
Scalability hurdles for this dihydrochloride salt include: - Raw Material Costs: Cyclopentylamine requires high-pressure hydrogenation of cyclopentanone oxime (∼$1,200/kg at ton-scale) [5]. - Purification Complexity: Chromatography is needed to separate N-bis-alkylated byproducts, reducing throughput. Alternative extraction protocols (e.g., pH-dependent liquid-liquid separation) are being optimized [3]. - Regulatory Barriers: 55% of advanced therapy intermediates face divergent national requirements in the EU, delaying GMP certification. Cell/gene therapy manufacturers report 15% cost overruns due to revalidation [7].
Table 3: Scalability Challenges in Pharmaceutical Intermediates
Challenge | Impact on Production | Mitigation Strategy |
---|---|---|
High-potency assay validation | 6-month delay in QC release | Adopt compendial USP methods |
Starting material variability | 20% yield fluctuation | Implement QbD approaches |
Solvent waste disposal | Adds $8–12k/ton cost | Switch to EtOAc/water biphasic |
Discontinuations often arise from cost-capacity mismatches: A 2023 analysis showed 68% of ATMP developers were SMEs lacking infrastructure for 1,000L bioreactor runs required for cell therapies [5] [7]. Contract manufacturing (CDMO) costs for such intermediates exceed $500k per batch, rendering small-volume targets economically nonviable.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1